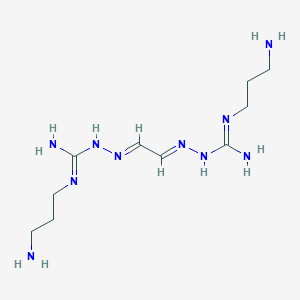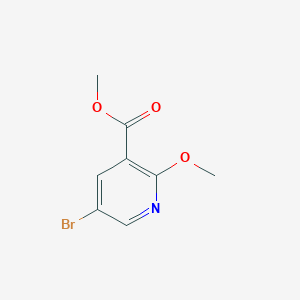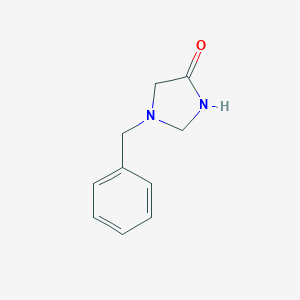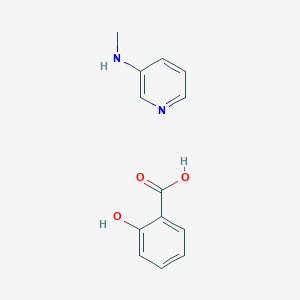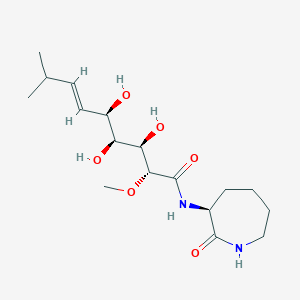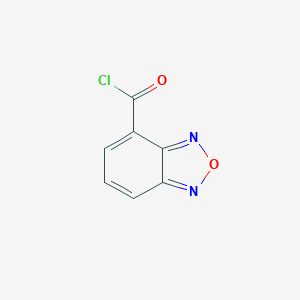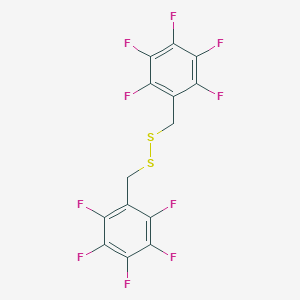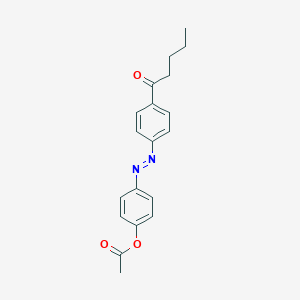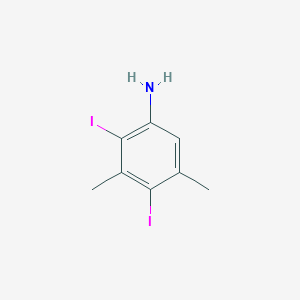
2,4-Diiodo-3,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,4-Diiodo-3,5-dimethylaniline is not well understood. However, it is believed that it acts as an oxidizing agent and can undergo redox reactions with other compounds. It has also been found to be a good source of iodine in organic synthesis.
Biochemical and Physiological Effects:
2,4-Diiodo-3,5-dimethylaniline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Diiodo-3,5-dimethylaniline in lab experiments is its high purity. The product obtained from the synthesis method is usually of high purity and can be used directly in experiments. However, one of the limitations of using this compound is its high cost. It is also a toxic and hazardous compound and needs to be handled with care.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Diiodo-3,5-dimethylaniline. One possible direction is to explore its potential as an anti-cancer agent. It has been found to have cytotoxic properties and may have potential as a cancer drug. Another direction is to investigate its use as a source of iodine in organic synthesis. It may have advantages over other iodine sources due to its high purity. Finally, its antioxidant and anti-inflammatory properties may have potential applications in the development of new drugs for various diseases.
Conclusion:
In conclusion, 2,4-Diiodo-3,5-dimethylaniline is a chemical compound that has been extensively studied for its applications in scientific research. Its synthesis method is well established and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and needs to be handled with care. There are several future directions for research on this compound, including its potential as an anti-cancer agent, its use as a source of iodine in organic synthesis, and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 2,4-Diiodo-3,5-dimethylaniline involves the reaction of 3,5-dimethylaniline with iodine monochloride (ICl) and iodine (I2) in the presence of anhydrous hydrochloric acid. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-3,5-dimethylaniline has been widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
117832-16-3 |
|---|---|
Produktname |
2,4-Diiodo-3,5-dimethylaniline |
Molekularformel |
C8H9I2N |
Molekulargewicht |
372.97 g/mol |
IUPAC-Name |
2,4-diiodo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H9I2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
InChI-Schlüssel |
JNDDLIFHIOPHON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
Kanonische SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
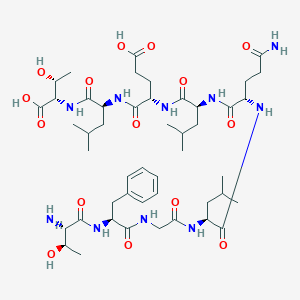
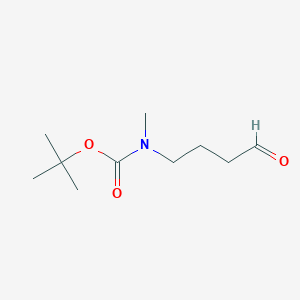
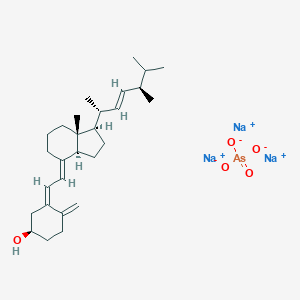
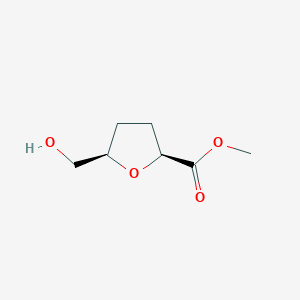
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
